AdTx1
Description
Properties
Molecular Formula |
C310H481N87O100S8 |
|---|---|
Molecular Weight |
7283.22 |
Synonyms |
Alternative Name: ρ-Da1a |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
AdTx1 is characterized by:
- Amino Acid Composition : Comprising 65 amino acids.
- Stabilization : Four disulfide bridges contribute to its structural integrity.
- Family : It belongs to the three-finger-fold peptide family, a common structural motif in various toxins.
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Affinity : It has a subnanomolar affinity for the α1A-adrenoceptor with a value of 0.35 nM, indicating strong binding capability .
- Selectivity : this compound is highly selective for the α1A subtype compared to other adrenergic receptors .
- Antagonistic Action : It acts as an insurmountable antagonist, meaning it can inhibit receptor activation even in the presence of high concentrations of agonists like phenylephrine .
Treatment of Benign Prostatic Hyperplasia (BPH)
This compound's potent antagonistic properties make it a promising candidate for treating BPH, a condition characterized by an enlarged prostate that causes urinary difficulties. The following points highlight its therapeutic potential:
- Mechanism of Action : By selectively inhibiting the α1A-adrenoceptor, this compound can reduce smooth muscle contraction in the prostate, alleviating symptoms associated with BPH .
- Research Findings : Studies have shown that this compound effectively relaxes prostatic smooth muscle in vitro, demonstrating its potential as a therapeutic agent .
Research Tool for GPCR Studies
This compound serves as an important tool in research focused on G-protein coupled receptors (GPCRs):
- Investigating Receptor Dynamics : Its unique binding characteristics allow researchers to study receptor interactions and signaling pathways in greater detail .
- Development of Novel Antagonists : The insights gained from this compound's interactions can inform the design of new drugs targeting GPCRs for various conditions beyond BPH.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Peptide Toxins Targeting Adrenoceptors
- β-Bungarotoxin (snake venom): Despite sharing structural homology with AdTx1 (35% sequence similarity), β-bungarotoxin shows negligible affinity for α1A-AR (Ki > 350 nM) and primarily targets nicotinic acetylcholine receptors .
Key Differentiation: this compound’s α1A-AR selectivity (>1,000-fold over other subtypes) and sub-nanomolar affinity (Ki = 0.35 nM) distinguish it from other venom-derived peptides .
Other Three-Finger Fold Peptides
- MTb : A TFF toxin with structural similarities to this compound but minimal activity on α1A-AR. Instead, MTb weakly inhibits nicotinic acetylcholine receptors .
- Cm-3: A non-toxic TFF peptide with unknown pharmacological targets, highlighting this compound’s unique bioactivity .
Key Differentiation : this compound’s functional residues in the TFF "loop II" region enable precise α1A-AR recognition, absent in MTb and Cm-3 .
Data Tables: Comparative Pharmacological Profiles
Table 1. Binding Affinity and Selectivity
Table 2. Kinetic and Functional Properties
Key Research Findings
Irreversible Antagonism : this compound reduces phenylephrine-induced prostate muscle contraction by 85% at 100 nM, with effects persisting for >6 hours due to stable receptor binding .
Structural Insights : Crystal structures reveal this compound’s TFF loop II interacts with α1A-AR’s extracellular domain, a binding mode absent in small molecules like prazosin .
Therapeutic Advantage : In preclinical models, this compound matches tamsulosin’s efficacy but avoids hypotension due to α1B/α1D-AR sparing .
Tool Development : Radiolabeled this compound (e.g., ¹²⁵I-AdTx1) serves as a high-precision probe for α1A-AR mapping .
Preparation Methods
Solid-Phase Peptide Synthesis of AdTx1
This compound is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which is a standard and reliable method for assembling peptides of this size and complexity.
- Instrumentation : The synthesis is typically performed on an automated peptide synthesizer such as the Applied Biosystems 433A peptide synthesizer.
- Process : The linear peptide chain is assembled sequentially on a solid resin support by coupling Fmoc-protected amino acids. After chain assembly, the peptide is cleaved from the resin and deprotected to yield the linear peptide precursor.
Purification and Folding
After synthesis, the linear peptide undergoes purification and oxidative folding to achieve its native conformation with correct disulfide bond formation.
- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude linear peptide. A typical purification column is a C8 or C18 reverse-phase column.
- Folding Conditions : The purified linear peptide is folded at low temperature (4°C) for 48 hours in a buffer containing:
- 25% glycerol to stabilize the folding environment,
- Oxidized and reduced glutathione (1 mM each) to facilitate the formation and reshuffling of disulfide bonds,
- Tris buffer at pH 8 to maintain an optimal pH for disulfide bond formation.
The folding process converts the hydrophobic linear peptide into a more hydrophilic folded form, as confirmed by analytical HPLC co-elution with the native peptide.
Structural Confirmation and Mass Analysis
- Mass Spectrometry : The oxidized peptide exhibits a monoisotopic mass of approximately 7278.3 Da, consistent with the native toxin, confirming correct peptide assembly and disulfide bond formation.
- HPLC Analysis : Comparative analytical HPLC shows distinct retention times between the linear and folded forms, with the folded peptide matching the native toxin profile.
Radiolabeling of this compound
For pharmacological studies, synthetic this compound is often radio-iodinated to enable binding assays and receptor localization.
- Iodination Method : The iodination is performed using lactoperoxidase-catalyzed incorporation of radioactive iodine ([^125I]-NaI).
- Reaction Conditions :
- 1 nmol of this compound,
- 0.5 mCi of [^125I]-NaI (2200 mCi/mmol specific activity),
- Diluted hydrogen peroxide (1/50,000),
- Lactoperoxidase enzyme,
- pH 7.3 buffer.
- Purification : The iodinated toxin is purified by reverse-phase chromatography on a C8 column with a gradient of acetonitrile and trifluoroacetic acid (TFA).
Summary Table of Preparation Steps and Conditions
| Step | Method/Condition | Purpose/Outcome |
|---|---|---|
| Peptide Synthesis | Solid-phase Fmoc strategy on Applied Biosystems 433A | Assembly of linear 65 amino acid peptide |
| Cleavage and Deprotection | Standard cleavage from resin | Release of linear peptide |
| Purification | Reverse-phase HPLC (C8 or C18 column) | Removal of impurities |
| Folding | 4°C, 48 h, 25% glycerol, 1 mM oxidized/reduced glutathione, Tris pH 8 | Correct disulfide bond formation |
| Structural Confirmation | Analytical HPLC and mass spectrometry | Confirm folded structure and mass |
| Radiolabeling | Lactoperoxidase-catalyzed ^125I iodination, pH 7.3 | Enable receptor binding studies |
| Radiolabeled Peptide Purification | Reverse-phase chromatography | Purify labeled toxin |
Research Findings on Preparation and Bioactivity
- The synthetic this compound peptide, after folding, matches the native toxin in hydrophobicity and mass, indicating successful preparation.
- The folded peptide exhibits subnanomolar affinity (Ki = 0.35 nM) and high specificity for the human α1A-adrenoceptor.
- Radiolabeled this compound shows a slow association rate and forms a highly stable receptor complex with a dissociation half-life of approximately 3.6 hours.
- The peptide acts as a potent insurmountable antagonist of phenylephrine-induced contractions in smooth muscle assays, confirming biological activity is retained post-synthesis.
Q & A
Q. How is AdTx1 isolated and purified from Dendroaspis angusticeps venom?
this compound is isolated using a two-step chromatography process. First, crude venom undergoes cation-exchange chromatography to separate peptide fractions based on charge. The bioactive fraction containing this compound is further purified via reverse-phase high-performance liquid chromatography (RP-HPLC), which separates components by hydrophobicity . Purity is validated using mass spectrometry and functional assays.
Q. What experimental models are used to assess this compound’s α1A-adrenoceptor antagonism?
In vitro models include isolated rat vas deferens or aortic ring preparations. Tissues are mounted in oxygenated Krebs-Henseleit solution (pH 7.4, 37°C) and pre-treated with this compound (10–100 nM) to evaluate insurmountable antagonism. Contractile responses to phenylephrine are measured using isometric transducers (e.g., EMKA IT-1) and analyzed via cumulative concentration-response curves .
Q. How is this compound’s antagonistic potency quantified in receptor-binding studies?
Antagonistic potency (pA2) is calculated using the Gaddum-Schild equation: , where CR is the concentration ratio of agonist EC50 with and without this compound. Radioligand displacement assays (e.g., 3H-prazosin binding to rat brain membranes) validate competitive binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity across studies?
Discrepancies may arise from differences in receptor subtypes (e.g., α1A vs. α1B), tissue-specific isoforms, or assay conditions (e.g., ionic strength, temperature). To address this:
Q. What methodological considerations are critical for this compound peptide synthesis and refolding?
Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids and Rink amide resin ensures high yield. Key steps include:
- Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) to preserve disulfide bonds.
- Oxidative refolding in 0.1 M Tris-HCl (pH 8.0) with 2 mM glutathione (reduced:oxidized = 10:1) to ensure proper tertiary structure .
- Circular dichroism (CD) spectroscopy to confirm α-helical content and functional validation via electrophysiology.
Q. How should researchers design dose-response experiments to distinguish insurmountable vs. competitive antagonism?
- Pre-incubate tissues with this compound (30–180 minutes) to assess reversibility via washout experiments.
- Compare Schild plot slopes: A slope of 1 indicates competitive antagonism, while a slope ≠1 suggests insurmountable or allosteric effects.
- Use irreversible antagonists (e.g., phenoxybenzamine) as positive controls .
Q. What statistical approaches are recommended for analyzing this compound’s non-linear concentration-response data?
- Fit data to a four-parameter logistic equation: , where is the Hill coefficient.
- Use Bayesian hierarchical models to account for inter-experiment variability .
Methodological Resources
- Experimental Design : Reference protocols from British Journal of Pharmacology for adrenoceptor assays .
- Data Interpretation : Apply contradiction analysis frameworks from qualitative research (e.g., identifying principal vs. secondary contradictions in datasets) .
- Synthesis Validation : Follow ICH Q6B guidelines for peptide characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
